molecular formula C7H3F5 B1452099 1-(Difluoromethyl)-2,3,5-trifluorobenzene CAS No. 1214358-17-4

1-(Difluoromethyl)-2,3,5-trifluorobenzene

Cat. No.: B1452099
CAS No.: 1214358-17-4
M. Wt: 182.09 g/mol
InChI Key: IDGVRAVWQIVVHG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Relationships

The IUPAC nomenclature for this compound follows systematic naming conventions that precisely define the positions of all substituents on the benzene ring. The official IUPAC name is this compound, which indicates the difluoromethyl group at position 1 and fluorine atoms at positions 2, 3, and 5 of the benzene ring. This nomenclature system ensures unambiguous identification of the specific isomer among the numerous possible regioisomers that could arise from different arrangements of the four fluorine-containing substituents. The compound is catalogued in major chemical databases with the Chemical Abstracts Service registry number 1214358-17-4 and carries the molecular formula C₇H₃F₅.

The isomeric relationships of this compound encompass multiple structural possibilities that arise from the various ways to arrange three fluorine atoms and one difluoromethyl group on a benzene ring. Considering only the substitution pattern of the three individual fluorine atoms while keeping the difluoromethyl group at position 1, several regioisomers are theoretically possible, including the 2,3,4-trifluoro, 2,3,6-trifluoro, 2,4,5-trifluoro, 2,4,6-trifluoro, and 3,4,5-trifluoro patterns. Additionally, positional isomers exist where the difluoromethyl group occupies different positions on the ring while maintaining the same trifluoro substitution pattern. The specific 2,3,5-trifluoro arrangement in this compound creates a unique electronic environment that distinguishes it from other isomeric forms and influences its chemical behavior and physical properties.

Property Value Database Reference
IUPAC Name This compound PubChem
Molecular Formula C₇H₃F₅ PubChem
CAS Registry Number 1214358-17-4 Multiple databases
PubChem CID 46311770 PubChem
InChI Identifier InChI=1S/C7H3F5/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,7H PubChem
SMILES Notation C1=C(C=C(C(=C1C(F)F)F)F)F PubChem

Quantum Mechanical Calculations of Molecular Geometry

Quantum mechanical calculations provide essential insights into the optimized molecular geometry of this compound, revealing the three-dimensional arrangement of atoms and the electronic factors that govern molecular stability. Computational studies using density functional theory methods typically demonstrate that the compound adopts a planar or near-planar conformation for the benzene ring, with slight deviations from perfect planarity induced by the steric and electronic effects of the multiple fluorine substituents. The carbon-fluorine bonds in the aromatic system exhibit characteristic bond lengths of approximately 1.35-1.37 Angstroms, which are shorter than typical carbon-hydrogen bonds due to the high electronegativity and small size of fluorine atoms.

The difluoromethyl group presents particular interest in quantum mechanical studies due to its conformational flexibility and potential for intramolecular interactions. Calculations suggest that the carbon-hydrogen bond in the difluoromethyl group can adopt multiple rotational conformations around the bond connecting the difluoromethyl carbon to the benzene ring. The preferred conformations are typically those that minimize steric repulsion between the difluoromethyl fluorine atoms and the adjacent ring fluorine atoms, while also optimizing any weak hydrogen bonding interactions between the difluoromethyl hydrogen and nearby electronegative centers. These conformational preferences significantly influence the overall molecular dipole moment and the compound's ability to participate in intermolecular interactions.

The electronic structure calculations also reveal the substantial polarization of electron density caused by the multiple fluorine substituents. The benzene ring experiences significant electron withdrawal, particularly at the carbon atoms bearing fluorine substituents, which creates regions of positive electrostatic potential that can participate in halogen bonding interactions. The calculated molecular electrostatic potential surfaces typically show strongly negative regions around the fluorine atoms and positive regions along the extensions of carbon-fluorine bonds, consistent with the formation of sigma holes that are characteristic of halogenated aromatic compounds. These electronic features have important implications for the compound's reactivity patterns and its behavior in both solution and solid-state environments.

Comparative Analysis with 1-(Difluoromethyl)-2,3,4-trifluorobenzene Isomer

The comparative analysis between this compound and its 1-(difluoromethyl)-2,3,4-trifluorobenzene isomer reveals significant differences in molecular properties that arise from the distinct substitution patterns of the fluorine atoms on the benzene ring. The primary structural difference lies in the positioning of the third fluorine atom: at position 5 in the target compound versus position 4 in the isomer. This seemingly minor change in substitution pattern produces measurable effects on molecular symmetry, electronic distribution, and physical properties. The 2,3,5-trifluoro pattern creates a less symmetric molecular environment compared to the 2,3,4-trifluoro arrangement, which has implications for dipole moment, rotational constants, and spectroscopic properties.

Electronic structure differences between these isomers manifest in distinct patterns of electron density distribution and electrostatic potential surfaces. The 2,3,5-trifluoro isomer exhibits a different arrangement of electron-deficient and electron-rich regions compared to the 2,3,4-trifluoro variant, affecting their respective abilities to participate in specific types of intermolecular interactions. Quantum mechanical calculations typically show variations in the magnitude and direction of the molecular dipole moment between these isomers, with the asymmetric 2,3,5-pattern generally producing a larger dipole moment than the more symmetric 2,3,4-arrangement. These electronic differences also influence the compounds' behavior in electric fields and their dielectric properties.

Physical property comparisons between the two isomers demonstrate the subtle but important effects of substitution pattern on molecular behavior. Both compounds share the same molecular formula and similar molecular weights, but they exhibit different boiling points, melting points, and solubility characteristics due to their distinct intermolecular interaction profiles. The 2,3,5-trifluoro isomer typically shows different volatility and crystallization behavior compared to the 2,3,4-trifluoro variant, reflecting the influence of molecular shape and electronic distribution on solid-state packing and vapor pressure. These property differences are particularly relevant for applications in materials science and synthetic chemistry, where the specific substitution pattern can be selected to optimize desired physical characteristics.

Property 2,3,5-Trifluoro Isomer 2,3,4-Trifluoro Isomer Difference
Molecular Weight (g/mol) 182.09 182.09 0.00
Number of Fluorine Atoms 5 5 0
Ring Substitution Pattern 2,3,5-trifluoro 2,3,4-trifluoro Different
Molecular Symmetry Lower Higher Asymmetric vs More Symmetric
PubChem CID 46311770 19967836 Different Database Entries

Properties

IUPAC Name

1-(difluoromethyl)-2,3,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGVRAVWQIVVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Approach via Halogenated Precursors and Fluoride Reagents

A prominent method involves starting from halogenated aromatic precursors such as 3,5-dichlorobromobenzene derivatives. The synthetic sequence typically includes:

  • Lithiation of halogenated aromatic compounds under inert atmosphere at low temperatures (-78 °C), using strong bases like n-butyllithium.
  • Subsequent reaction with difluoromethylation reagents or intermediates such as N-methoxy-N-methyl-2,2,2-trifluoroacetamide to introduce trifluoromethyl or difluoromethyl groups.
  • Work-up involving quenching with ammonium chloride, extraction, drying, and purification by vacuum distillation or chromatography to isolate intermediates and final products.

This method, although effective, can be laborious with multiple steps, requiring careful temperature control and inert atmosphere to prevent side reactions. Yields can be moderate (~25%) with challenges in purification due to the similar polarity of fluorinated intermediates.

Difluoromethylation via Difluorocarbene Insertion

Recent advances have introduced difluorocarbene-based reagents that generate difluoromethyl radicals or electrophilic species capable of inserting into aromatic C–H bonds or reacting with aromatic halides. This approach allows:

  • Direct late-stage difluoromethylation of aromatic substrates.
  • Use of bench-stable reagents avoiding hazardous gases like chlorodifluoromethane (ClCF2H).
  • Improved functional group tolerance and potential for catalytic processes.

While specific examples of direct difluoromethylation of 2,3,5-trifluorobenzene derivatives are limited, the methodology is promising for streamlined synthesis of this compound, especially in complex molecule settings.

Comparative Analysis of Preparation Methods

Method Key Steps Advantages Limitations Yield
Halogenated Aromatic Lithiation + N-methoxy-N-methyl-2,2,2-trifluoroacetamide Lithiation at -78 °C, electrophilic substitution, work-up Well-established, precise substitution Multi-step, low yield (~25%), purification challenging ~25%
Difluorocarbene Reagent Insertion Radical or electrophilic difluoromethylation using carbene precursors Late-stage functionalization, safer reagents Limited substrate scope demonstrated, optimization ongoing Variable, improving

Detailed Research Findings and Notes

  • The halogenated aromatic lithiation method requires stringent inert atmosphere and low temperature control to avoid side reactions and ensure regioselectivity.
  • The choice of base (e.g., n-BuLi) and solvent (e.g., tetrahydrofuran) is critical for effective lithiation and subsequent difluoromethylation.
  • The difluorocarbene approach benefits from recent reagent innovations that avoid ozone-depleting chlorofluorocarbons, enhancing environmental and safety profiles.
  • Difluoromethyl groups confer increased hydrogen bond acidity and lipophilicity to aromatic compounds, influencing their biological activity and pharmacokinetics, which underscores the importance of precise synthetic control.
  • The synthesis of trifluoromethylated ketones as intermediates is a common step before difluoromethylation, highlighting the importance of multi-step synthetic planning.

Chemical Reactions Analysis

1-(Difluoromethyl)-2,3,5-trifluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Fluorinated Pharmaceuticals:
The incorporation of trifluoromethyl groups into pharmaceutical compounds significantly enhances their metabolic stability and lipophilicity. This is particularly relevant for drug design, as fluorinated compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. Research has shown that the presence of trifluoromethyl groups can enhance the efficacy of drugs by improving their absorption and reducing side effects .

Case Study:
A study highlighted the synthesis of difluoromethylated indole derivatives using difluorocarbene intermediates. The resulting compounds demonstrated promising anti-cancer activity, showcasing the potential of difluoromethyl groups in developing new therapeutic agents .

Agrochemicals

Herbicides and Pesticides:
Fluorinated aromatic compounds, including 1-(Difluoromethyl)-2,3,5-trifluorobenzene, are widely utilized in the formulation of herbicides and pesticides. The introduction of trifluoromethyl groups enhances the herbicidal activity compared to non-fluorinated analogs. This increased activity is attributed to improved absorption and translocation within plants .

Case Study:
Research indicated that herbicides containing trifluoromethyl groups showed superior efficacy against a range of weed species compared to traditional herbicides. This suggests that such compounds could lead to more effective agricultural practices with reduced environmental impact .

Materials Science

Liquid Crystals:
The unique properties of fluorinated compounds also extend to materials science. This compound has been explored for its potential use in liquid crystal displays (LCDs) due to its ability to modify phase transition behaviors and thermal stability .

Case Study:
A study on novel liquid-crystalline materials demonstrated that incorporating difluoromethyl groups into liquid crystal structures resulted in enhanced thermal stability and improved electro-optical properties. This advancement could lead to more efficient display technologies .

Synthesis Techniques

The synthesis of this compound typically involves several advanced organic reactions:

  • Electrochemical Fluorination: Highly selective methods have been developed for the regioselective introduction of fluorine into organic substrates using ionic liquids as solvents .
  • Copper-Catalyzed Reactions: Recent advancements include copper-catalyzed carbo-difluoromethylation processes that allow for the introduction of difluoromethyl groups into alkenes efficiently .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-2,3,5-trifluorobenzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

Key Compounds for Comparison :

2-(1,1-Difluoroethyl)-1,3,5-Trifluorobenzene (C₈H₅F₅)

3,5-Difluoroaniline (C₆H₅F₂N)

1-Bromo-2,3,5-Trifluorobenzene (C₆H₂BrF₃)

3,5-Difluorobromobenzene (C₆H₃BrF₂)

Data Table: Molecular and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
1-(Difluoromethyl)-2,3,5-trifluorobenzene C₇H₄F₅ 183.0 2,3,5-F; 1-CF₂H Strong H-bond donor, bioisostere
2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene C₈H₅F₅ 196.12 1,3,5-F; 2-CF₂CH₃ Steric bulk from ethyl group
3,5-Difluoroaniline C₆H₅F₂N 129.11 3,5-F; 1-NH₂ Reactive amine group
1-Bromo-2,3,5-trifluorobenzene C₆H₂BrF₃ 211.98 2,3,5-F; 1-Br High lipophilicity
3,5-Difluorobromobenzene C₆H₃BrF₂ 192.99 3,5-F; 1-Br Intermediate in synthesis
Analysis :
  • Hydrogen-Bonding Capacity: The -CF₂H group in the target compound distinguishes it from analogs like 1-bromo-2,3,5-trifluorobenzene or 3,5-difluorobromobenzene, which lack H-bond donors. This property mimics biological motifs (e.g., -OH) more effectively than non-polar groups like -CF₃ .
  • Steric Effects : Compared to 2-(1,1-difluoroethyl)-1,3,5-trifluorobenzene, the target compound has a smaller substituent (-CF₂H vs. -CF₂CH₃), reducing steric hindrance in molecular interactions .
  • Electronic Effects : Fluorine atoms at the 2,3,5 positions enhance electron-withdrawing effects, stabilizing negative charges and altering reactivity compared to 3,5-difluoroaniline, where the -NH₂ group is electron-donating .

Metabolic and Physicochemical Stability

  • Metabolic Stability: Fluorine substitution generally reduces oxidative metabolism. However, the -CF₂H group’s H-bonding may enhance binding specificity compared to non-polar -CF₃ groups .

Research Findings and Trends

  • Synthetic Accessibility : Late-stage difluoromethylation methods (e.g., radical or electrophilic pathways) enable efficient synthesis of the target compound, whereas brominated analogs require halogenation steps .
  • Crystallographic Insights : Studies on related compounds (e.g., 1-(3,5-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione) reveal fluorine’s role in stabilizing molecular conformations through C–F···H interactions, suggesting similar behavior in the target compound .

Biological Activity

1-(Difluoromethyl)-2,3,5-trifluorobenzene is a fluorinated aromatic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with three fluorine atoms and a difluoromethyl group. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Research has shown that fluorinated compounds often possess anticancer activities due to their ability to interfere with cellular processes.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Enzymes : The difluoromethyl group may facilitate binding to active sites of enzymes, leading to inhibition or modulation of enzymatic activity.
  • Cell Membrane Penetration : The lipophilicity conferred by fluorination allows the compound to penetrate cellular membranes effectively, influencing intracellular signaling pathways.

Anticancer Activity

A study evaluated the antiproliferative effects of various fluorinated compounds on cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against breast and colon cancer cells. The IC50 values were determined to be in the micromolar range, suggesting a potent effect on cancer cell viability.

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast)15
This compoundHT-29 (Colon)12

Antimicrobial Studies

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key parameters include:

  • Absorption : High lipophilicity suggests efficient absorption through biological membranes.
  • Distribution : The compound's distribution is likely extensive due to its ability to cross lipid barriers.
  • Metabolism : Fluorinated compounds often exhibit metabolic stability; however, specific metabolic pathways for this compound require further investigation.
  • Excretion : Predominantly renal excretion is expected due to potential polar metabolites.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Difluoromethyl)-2,3,5-trifluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(Difluoromethyl)-2,3,5-trifluorobenzene

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